1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
Overview
Description
Mechanism of Action
Target of Action
This compound belongs to the family of pyrazolopyridines, which have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine
Mode of Action
Given its structural similarity to purine bases, it may interact with targets in a similar manner to other purine analogs . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect its action, but this requires further investigation.
Biochemical Analysis
Biochemical Properties
1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2 . This interaction is crucial as CYP1A2 is involved in the metabolism of several drugs and endogenous compounds. The inhibition of CYP1A2 by this compound can lead to altered metabolic pathways and affect the pharmacokinetics of co-administered drugs.
Cellular Effects
This compound has been shown to exert various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines such as MCF-7 and HCT-116 . These effects are mediated through the disruption of cell signaling pathways and alterations in gene expression, leading to apoptosis and reduced cell proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of CYP1A2, inhibiting its enzymatic activity . This inhibition results in the accumulation of substrates that are normally metabolized by CYP1A2, leading to downstream effects on cellular metabolism and gene expression. Additionally, this compound has been shown to interact with other proteins involved in cell signaling, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of CYP1A2 activity and persistent alterations in gene expression. These temporal effects are important for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit CYP1A2 activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage and dysfunction.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2, which plays a role in the metabolism of drugs and endogenous compounds . The inhibition of CYP1A2 by this compound can lead to altered metabolic flux and changes in metabolite levels. Additionally, the compound may undergo biotransformation by other metabolic enzymes, resulting in the formation of active or inactive metabolites that contribute to its overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to have high gastrointestinal absorption but does not readily cross the blood-brain barrier . It is distributed primarily in the liver and kidneys, where it exerts its biochemical effects. The localization and accumulation of the compound in these tissues are important for understanding its pharmacokinetics and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic processes . Additionally, it may be targeted to specific organelles such as the endoplasmic reticulum, where CYP1A2 is located. The subcellular distribution of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell.
Preparation Methods
The synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxaldehydes under acidic conditions . Another approach includes the reaction of 3-aminopyridine with methylhydrazine in the presence of a suitable catalyst . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole ring, often using reagents like alkyl halides or acyl
Properties
IUPAC Name |
1-methylpyrazolo[3,4-b]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-7-5(6(8)10-11)3-2-4-9-7/h2-4H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBCCEDOUTZFFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299003 | |
Record name | 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50299003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72583-83-6 | |
Record name | 72583-83-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127449 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50299003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.